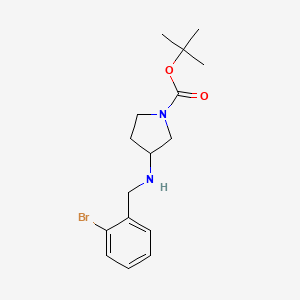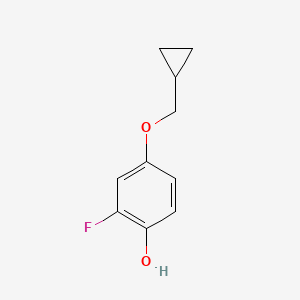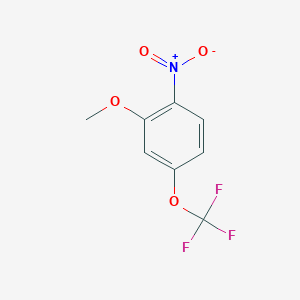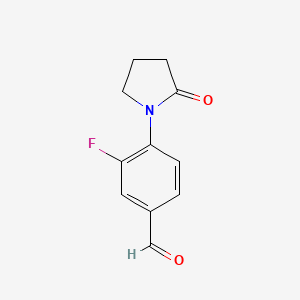
Timoptic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Timoptic is a brand name for timolol maleate, a non-selective beta-adrenergic receptor blocking agent. It is primarily used in ophthalmic solutions to reduce intraocular pressure in patients with glaucoma or ocular hypertension . Timolol maleate is a white, odorless, crystalline powder that is soluble in water, methanol, and alcohol .
Métodos De Preparación
Timolol maleate is synthesized through a series of chemical reactions involving the combination of tert-butylamine and 4-morpholino-1,2,5-thiadiazol-3-yl chloride. The reaction conditions typically involve the use of solvents such as methanol and water, and the process is carried out under controlled temperatures and pH levels . Industrial production methods focus on ensuring the sterility and stability of the ophthalmic solution, which is achieved through rigorous quality control measures and the use of preservatives like benzalkonium chloride .
Análisis De Reacciones Químicas
Timolol maleate undergoes various chemical reactions, including:
Oxidation: Timolol can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups in timolol, affecting its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Timolol maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving beta-adrenergic receptor blockers and their interactions with other molecules.
Biology: Timolol is studied for its effects on cellular signaling pathways and its potential role in modulating biological processes.
Mecanismo De Acción
Timolol maleate exerts its effects by blocking beta-adrenergic receptors in the eye, which reduces the production of aqueous humor and subsequently lowers intraocular pressure . The molecular targets include beta(1)-adrenergic receptors in the heart and beta(2)-adrenergic receptors in the vascular and bronchial smooth muscle . By competing with adrenergic neurotransmitters for binding to these receptors, timolol effectively reduces the sympathetic nervous system’s stimulatory effects .
Comparación Con Compuestos Similares
Timolol maleate is often compared with other beta-adrenergic receptor blockers used in ophthalmic solutions, such as:
Latanoprost: A prostaglandin analog used to reduce intraocular pressure.
Bimatoprost: Another prostaglandin analog with a similar mechanism to latanoprost but with different pharmacokinetic properties.
Timolol’s uniqueness lies in its non-selective action, which allows it to target both beta(1) and beta(2) receptors, making it effective in a broader range of conditions .
Propiedades
Fórmula molecular |
C17H28N4O7S |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t10-;/m0./s1 |
Clave InChI |
WLRMANUAADYWEA-PPHPATTJSA-N |
SMILES isomérico |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)

![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)

![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)


![trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane](/img/structure/B12439977.png)

![ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate](/img/structure/B12439984.png)
![tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate](/img/structure/B12439997.png)

